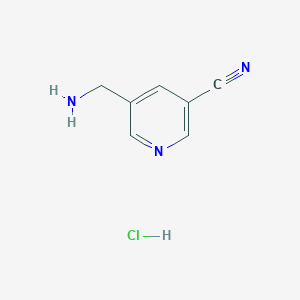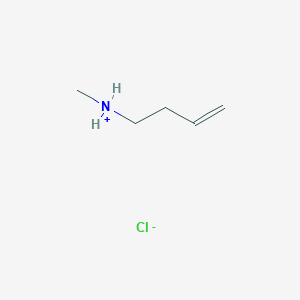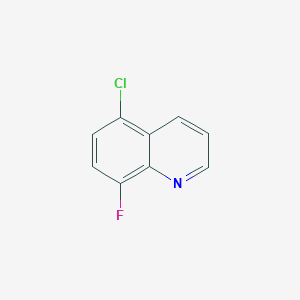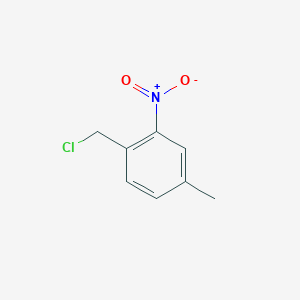![molecular formula C13H15BrN2O2 B8052681 tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8052681.png)
tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound belonging to the class of benzoimidazoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom and a methyl group on the benzene ring, and a tert-butyl ester group attached to the imidazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromo-2-methyl-1H-benzo[d]imidazole as the core structure.
Esterification Reaction: The imidazole nitrogen is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.
Purification: The reaction mixture is concentrated, and the product is purified using column chromatography to obtain the final compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Process Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The bromine atom on the benzene ring can undergo electrophilic aromatic substitution reactions with oxidizing agents.
Reduction: The imidazole ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Brominated phenols or quinones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted benzoimidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: It is used in the production of advanced materials and as a reagent in chemical research.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in binding to biological targets, leading to various biological activities such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole: Similar structure but lacks the carboxylate group.
2-Methyl-1H-benzo[d]imidazole: Similar core structure but without bromine and tert-butyl groups.
Uniqueness: The presence of both the bromine atom and the tert-butyl ester group makes tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate unique, providing it with distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-methylbenzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-15-10-7-9(14)5-6-11(10)16(8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVWLYPFSSKGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chlorofuro[3,2-d]pyrimidine](/img/structure/B8052604.png)
![7-Iodobenzo[d]isoxazol-3-amine](/img/structure/B8052612.png)
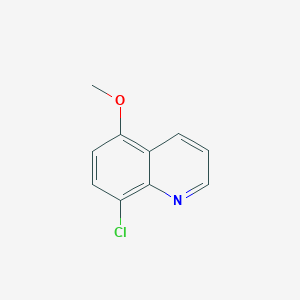
![5,7-Dibromobenzo[d]isoxazol-3-amine](/img/structure/B8052623.png)
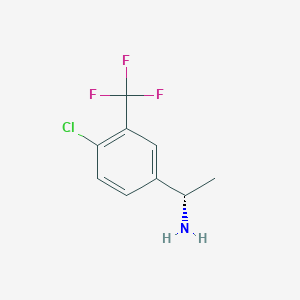
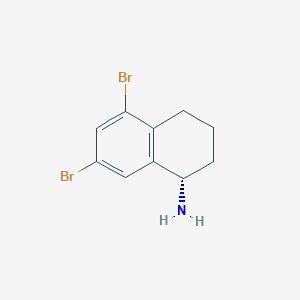
![3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride](/img/structure/B8052651.png)
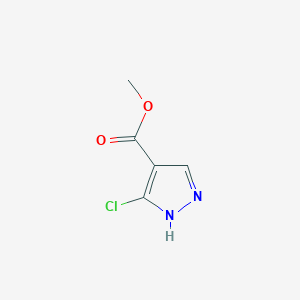
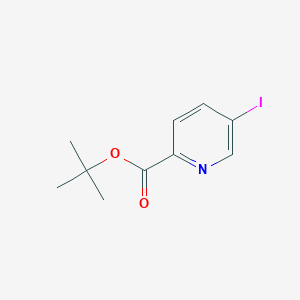
![3,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B8052660.png)
